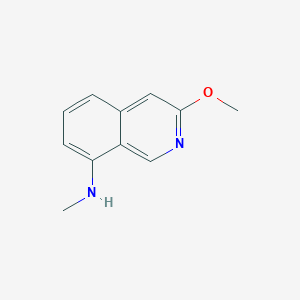

3-Methoxy-N-methylisoquinolin-8-amine

Description

Contextualization within Isoquinoline (B145761) Chemical Space

The isoquinoline chemical space is vast and structurally diverse. At its core, isoquinoline is a benzopyridine, meaning it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This arrangement makes it a structural isomer of quinoline (B57606). The isoquinoline ring system is not just a synthetic curiosity; it is a fundamental component of numerous alkaloids found in plants and has been identified as a key scaffold in drug development. nih.gov

The versatility of the isoquinoline scaffold allows for functionalization at various positions, leading to a wide array of derivatives with distinct physical, chemical, and biological properties. 3-Methoxy-N-methylisoquinolin-8-amine is one such derivative, defined by specific substitutions that are known to influence molecular interactions and pharmacological activity.

Table 1: Key Structural Features of this compound

| Feature | Description | Potential Influence |

|---|---|---|

| Isoquinoline Core | A bicyclic aromatic scaffold containing one nitrogen atom. | Provides a rigid framework for orienting functional groups and engaging with biological targets. |

| 8-Amino Group | A primary or substituted amine at position 8 of the ring. | Can act as a hydrogen bond donor/acceptor; crucial for the activity of many 8-aminoquinolines and isoquinolines. chemimpex.com |

| 3-Methoxy Group | An oxygen-linked methyl group at position 3. | Modulates electronics and lipophilicity, potentially affecting target binding and pharmacokinetic properties. researchgate.net |

| N-Methyl Group | A methyl group attached to the 8-amino nitrogen. | Can alter basicity, steric profile, and metabolic stability compared to a primary amine. uqtr.ca |

Significance and Research Rationale for Isoquinoline Derivatives

The isoquinoline nucleus is considered a "privileged scaffold" because its derivatives have been shown to interact with a multitude of biological targets, exhibiting a broad spectrum of pharmacological activities. nih.gov This inherent biological promiscuity provides a strong rationale for the continued synthesis and investigation of novel isoquinoline compounds.

The diverse therapeutic applications of isoquinoline derivatives are well-documented and span numerous medical fields. Their established activities include:

Anticancer: Many isoquinoline alkaloids and their synthetic analogs demonstrate potent cytotoxicity against various cancer cell lines. chemimpex.com

Antimicrobial: The scaffold is present in various compounds with antibacterial, antifungal, and antiviral properties. nih.gov

Neurological: Derivatives have been explored for activity against neurodegenerative diseases. chemimpex.com

Anti-inflammatory and Analgesic: Certain isoquinolines possess pain-relieving and anti-inflammatory effects.

This wide range of activities justifies the exploration of novel derivatives like this compound, as subtle structural modifications can lead to enhanced potency, selectivity, or novel mechanisms of action.

Overview of Prior Academic Research on Analogous Isoquinoline Scaffolds

The potential significance of this compound can be inferred from research on structurally related compounds. The strategic placement of its functional groups corresponds to positions known to be critical for biological activity in other isoquinoline and quinoline systems.

The 8-Aminoisoquinoline Scaffold: The amine group at the 8-position is a particularly noteworthy feature. 8-Aminoisoquinoline is recognized as a versatile building block in the synthesis of pharmaceuticals, particularly in the development of novel drugs for cancer and neurological disorders. chemimpex.com Its structural analog, the 8-aminoquinoline (B160924) scaffold, is famously the basis for antimalarial drugs like primaquine, highlighting the importance of the 8-amino group for biological effect. nih.gov

Influence of Methoxy (B1213986) and Methyl Groups: Substitutions on the isoquinoline ring play a crucial role in fine-tuning biological activity. Methoxy groups, as seen in 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, are important pharmacophoric features for multidrug resistance reversal. researchgate.net Methylation, both on the ring (e.g., 1-methylisoquinoline) and on substituent groups (N-methylation), can significantly impact a compound's properties. nih.govuqtr.ca For instance, N-methylation of certain alkaloids has been shown to enhance butyrylcholinesterase inhibition, an important target in Alzheimer's disease research. uqtr.ca

Research into related scaffolds, such as 1,2,3,4-tetrahydroisoquinolines, has yielded potent inhibitors of enzymes like PDE4, with structure-activity relationship studies indicating that methoxy groups are beneficial for activity. nih.govnuph.edu.ua These findings collectively suggest that the specific combination of substituents in this compound creates a molecule with high potential for biological activity, warranting further investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N-methylisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12-10-5-3-4-8-6-11(14-2)13-7-9(8)10/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAPLWCALDMFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=CC(=NC=C21)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279571 | |

| Record name | 8-Isoquinolinamine, 3-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-75-8 | |

| Record name | 8-Isoquinolinamine, 3-methoxy-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isoquinolinamine, 3-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Methoxy N Methylisoquinolin 8 Amine

Retrosynthetic Analysis and Design of Synthetic Pathways

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com This process begins with the target molecule and works backward through a series of disconnections and functional group interconversions.

For 3-Methoxy-N-methylisoquinolin-8-amine, the primary retrosynthetic disconnections involve the bonds that form the isoquinoline (B145761) ring. The key functional groups to consider are the methoxy (B1213986) group at the C3 position, the secondary amine at the C8 position, and the N-methyl group.

A primary disconnection can be made at the N2-C3 and C4-C4a bonds, a common strategy in isoquinoline synthesis. This leads to precursors such as a substituted 2-methylbenzaldehyde (B42018) or a related benzylamine (B48309) derivative and a two-carbon synthon that will form the C3 and C4 atoms of the isoquinoline ring. Another critical disconnection is the C-N bond of the 8-amino group, suggesting its introduction via nucleophilic aromatic substitution or through the reduction of a nitro group on a pre-formed isoquinoline ring.

Key Precursors Identified through Retrosynthesis:

Substituted Benzylamines or Benzaldehydes: A suitably substituted benzylamine or benzaldehyde (B42025) bearing a nitro or amino group (or a precursor) at the 2-position of the side chain and a methoxy group at the appropriate position on the aromatic ring would be a crucial starting material.

Two-Carbon Synthon: A reagent that can provide the C3 and C4 atoms of the isoquinoline ring. This could be a glyoxal (B1671930) acetal (B89532), an aminoacetoaldehyde diethyl acetal, or a related compound. wikipedia.org

Several classical and modern methods for isoquinoline synthesis can be adapted for the construction of this compound. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzaldehyde and an aminoacetoaldehyde diethyl acetal to form the isoquinoline core. wikipedia.org For the target molecule, a 2-amino-6-methoxybenzaldehyde (B117305) derivative could theoretically be used.

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine derivative to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. This would require a precursor like N-acetyl-2-(2-amino-6-methoxyphenyl)ethylamine.

Pictet-Gams Reaction: A modification of the Bischler-Napieralski reaction, the Pictet-Gams reaction uses a β-hydroxy-β-phenylethylamine to directly yield an isoquinoline. wikipedia.org

Transition Metal-Catalyzed Syntheses: Modern synthetic methods often employ transition metals like palladium, rhodium, or copper to construct the isoquinoline scaffold. organic-chemistry.org These reactions can offer high efficiency and functional group tolerance. For instance, a palladium-catalyzed coupling of a substituted o-iodobenzaldehyde with a suitable nitrogen-containing coupling partner could be envisioned. organic-chemistry.org

De Novo Synthesis Approaches

De novo synthesis refers to the construction of a molecule from simple, readily available starting materials. This can be achieved through either linear or convergent synthetic sequences.

A linear synthesis involves the sequential modification of a starting material through a series of reactions until the target molecule is obtained. A plausible linear sequence for this compound could begin with a substituted nitrotoluene.

Hypothetical Linear Synthetic Pathway:

Nitration and Functionalization of a Toluene (B28343) Derivative: Starting with a commercially available methoxytoluene, nitration would introduce the precursor to the 8-amino group. Subsequent functionalization of the methyl group would be necessary to build the isoquinoline ring.

Side-Chain Elaboration: The methyl group could be brominated and then converted to an aldehyde or a nitrile, which are common precursors for isoquinoline synthesis.

Ring Closure: One of the established isoquinoline ring closure reactions would then be employed to form the heterocyclic core.

Functional Group Interconversion: The nitro group would be reduced to an amine, and subsequent N-methylation would furnish the final product.

Convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the final stages of the synthesis. This approach is often more efficient than linear synthesis for complex molecules. nih.govharvard.edu

A convergent approach to this compound could involve the synthesis of a substituted benzaldehyde fragment and a separate fragment containing the nitrogen atom and the C3 and C4 atoms of the isoquinoline ring.

Hypothetical Convergent Synthetic Pathway:

Synthesis of Fragment A: A 2-formyl-3-nitroanisole could be synthesized from commercially available starting materials.

Synthesis of Fragment B: A protected aminoacetaldehyde derivative could be prepared.

Coupling and Cyclization: The two fragments would be coupled, and subsequent cyclization would form the isoquinoline ring.

Final Modifications: Deprotection, reduction of the nitro group, and N-methylation would complete the synthesis.

Functional Group Interconversions and Derivatization at the Isoquinoline Core

Functional group interconversions (FGIs) are crucial steps in organic synthesis that involve the transformation of one functional group into another. solubilityofthings.com For the synthesis of this compound, several FGIs would be necessary.

Introduction of the 8-Amino Group: A common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This can be achieved using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. mdpi.com

N-Methylation: The 8-amino group can be methylated to form the N-methylamino group. This can be accomplished through reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165) or through direct methylation with a methylating agent such as methyl iodide.

Introduction of the 3-Methoxy Group: The methoxy group at the C3 position could be introduced at an early stage of the synthesis on one of the precursor molecules. Alternatively, it could be installed on a pre-formed isoquinoline ring through nucleophilic aromatic substitution of a suitable leaving group, such as a chlorine atom, at the C3 position.

Table of Potential Functional Group Interconversions:

| Transformation | Reagents and Conditions | Notes |

| Nitro to Amine | SnCl₂/HCl or H₂/Pd-C | A standard reduction method for aromatic nitro groups. mdpi.com |

| Amine to N-Methylamine | CH₂O, NaBH₃CN or CH₃I, K₂CO₃ | Reductive amination is often preferred to avoid over-methylation. |

| Hydroxyl to Methoxy | CH₃I, NaH | Williamson ether synthesis. |

| Halogen to Methoxy | NaOCH₃, Cu(I) catalyst | Nucleophilic aromatic substitution. |

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry and the concept of atom economy are integral to modern synthetic design, aiming to minimize waste and environmental impact. msu.eduwikipedia.org Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the final product. wikipedia.org

Key Green Chemistry Principles Applied to the Synthesis:

Prevention: The primary goal is to prevent waste generation rather than treating it after it has been created. msu.edu This can be achieved by designing syntheses with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wikipedia.orgbuecher.de For example, addition reactions are inherently more atom-economical than substitution or elimination reactions which generate byproducts. buecher.de

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. researchgate.net This includes the choice of reagents, solvents, and catalysts.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. rsc.org The development of solvent-free reactions or the use of greener solvents like water, ionic liquids, or supercritical CO2 are preferred. rsc.org

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. nih.gov Conducting reactions at ambient temperature and pressure is ideal.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste.

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.org Catalysts can increase reaction rates and selectivity, often under milder conditions, and can be used in small amounts and recycled.

By applying these principles, a greener synthesis for this compound could be envisioned. For instance, utilizing a catalytic cyclization reaction would be preferable to a stoichiometric one. The choice of solvents would be critical, with a preference for recyclable or biodegradable options.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical step in developing a viable synthetic route, aiming to maximize the yield of the desired product while minimizing the formation of byproducts (increasing selectivity). This process typically involves a systematic investigation of various reaction parameters.

For a key step in the synthesis of this compound, such as the formation of the isoquinoline ring, a number of variables would be optimized. These include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.

Below is an interactive data table illustrating a hypothetical optimization study for a crucial cyclization step in the synthesis.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

| 1 | Lewis Acid A (10) | Toluene | 110 | 24 | 65 | 80 |

| 2 | Lewis Acid B (10) | Toluene | 110 | 24 | 72 | 85 |

| 3 | Lewis Acid B (5) | Toluene | 110 | 24 | 70 | 84 |

| 4 | Lewis Acid B (10) | Dioxane | 100 | 24 | 68 | 82 |

| 5 | Lewis Acid B (10) | Toluene | 80 | 48 | 75 | 88 |

| 6 | Lewis Acid B (10) | Toluene | 110 | 12 | 60 | 75 |

| 7 | Brønsted Acid C (15) | Acetonitrile | 80 | 24 | 55 | 70 |

| 8 | Lewis Acid B (10) | Solvent-free | 120 | 12 | 85 | 92 |

Analysis of Optimization Data:

Catalyst Screening (Entries 1, 2, 7): The initial screening shows that Lewis Acid B provides a better yield and selectivity compared to Lewis Acid A and Brønsted Acid C under the same conditions.

Catalyst Loading (Entries 2, 3): Reducing the catalyst loading of Lewis Acid B from 10 mol% to 5 mol% resulted in a slight decrease in yield, suggesting that 10 mol% is closer to the optimal concentration.

Solvent Effects (Entries 2, 4): Changing the solvent from toluene to dioxane led to a decrease in both yield and selectivity, indicating that toluene is a more suitable medium for this transformation.

Temperature and Time (Entries 2, 5, 6): Lowering the temperature to 80°C and increasing the reaction time to 48 hours (Entry 5) improved both yield and selectivity. This suggests that the reaction may be sensitive to higher temperatures, possibly leading to decomposition or side reactions. Reducing the reaction time at a higher temperature (Entry 6) significantly lowered the yield.

Solvent-Free Conditions (Entry 8): The most significant improvement was observed under solvent-free conditions at an elevated temperature for a shorter duration. This not only dramatically increased the yield and selectivity but also aligns with green chemistry principles by eliminating the use of a solvent. rsc.org

Further optimization could involve exploring a wider range of catalysts, temperatures, and reaction times, as well as the concentration of reactants. The use of design of experiments (DoE) methodologies can be a powerful tool to efficiently explore the multi-dimensional parameter space and identify the true optimal conditions.

Mechanistic Investigations of 3 Methoxy N Methylisoquinolin 8 Amine Reactivity

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the isoquinoline (B145761) core typically occurs on the electron-rich benzene (B151609) portion of the molecule, primarily at the C5 and C8 positions. thieme-connect.deresearchgate.net The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.com In 3-Methoxy-N-methylisoquinolin-8-amine, the reactivity is overwhelmingly controlled by the powerful activating effect of the N-methylamine group at the C8 position.

The N-methylamine group is a strong electron-donating group through resonance, significantly increasing the electron density of the benzene ring. As an ortho-, para-directing group, it activates the positions ortho (C7) and para (C5) to it. The methoxy (B1213986) group at C3, while also an activating group, is located on the already deactivated pyridine ring, and its influence on the carbocyclic ring is minimal compared to the proximate amino group.

Therefore, electrophilic substitution is strongly predicted to occur at the C5 and C7 positions. The formation of the cationic intermediate (arenium ion or sigma complex), which is the rate-determining step in EAS, is most stabilized when the electrophile attacks these positions, allowing for resonance structures that involve the lone pair of the amino nitrogen. dalalinstitute.comwikipedia.orgmasterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Products |

|---|---|---|

| Nitration | NO₂+ | 3-Methoxy-N-methyl-5-nitroisoquinolin-8-amine and 3-Methoxy-N-methyl-7-nitroisoquinolin-8-amine |

| Halogenation | Br⁺, Cl⁺ | 5-Bromo-3-methoxy-N-methylisoquinolin-8-amine and 7-Bromo-3-methoxy-N-methylisoquinolin-8-amine |

| Sulfonation | SO₃ | 3-Methoxy-N-methyl-8-aminoisoquinoline-5-sulfonic acid and 3-Methoxy-N-methyl-8-aminoisoquinoline-7-sulfonic acid |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) on isoquinoline occurs on the electron-deficient pyridine ring, with C1 being the most reactive position due to activation by the adjacent ring nitrogen. youtube.comiust.ac.ir The compound this compound presents two potential sites for SNAr on the heterocyclic ring: C1 and C3.

An attack at C1 would proceed via the standard addition-elimination mechanism, displacing a hydride ion, which generally requires an oxidizing agent or specific conditions (Chichibabin reaction). A more plausible pathway involves the displacement of the methoxy group at the C3 position. The methoxy group can function as a leaving group, particularly with strong nucleophiles. The SNAr mechanism involves the formation of a resonance-stabilized Meisenheimer complex. youtube.com The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing character of the isoquinoline's nitrogen atom. However, SNAr reactions often require forcing conditions unless additional electron-withdrawing groups are present to further stabilize the negative charge of the intermediate complex. nih.govfishersci.se

Reactivity at the Methoxy Moiety

The methoxy group at the C3 position exhibits reactivity typical of aryl methyl ethers. The primary reaction is O-demethylation (ether cleavage) to yield the corresponding isoquinolin-3-ol derivative. This transformation is commonly achieved using strong protic acids such as HBr or HI, or with potent Lewis acids like boron tribromide (BBr₃). The mechanism involves protonation of the ether oxygen followed by nucleophilic attack on the methyl group by a halide ion (SN2). The attachment to an electron-deficient ring system may influence the reaction conditions required for cleavage.

As mentioned in the previous section, the methoxy group can also be displaced by a strong nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govresearchgate.netntu.edu.sg This reactivity is characteristic of alkoxy groups on electron-poor heterocyclic systems.

Reactivity of the N-methylamine Substituent

The secondary amine at the C8 position is a key functional group that can undergo a variety of chemical transformations.

Nucleophilicity : The lone pair of electrons on the nitrogen atom makes the group nucleophilic. It can readily react with electrophiles such as acyl halides or anhydrides to form amides, and with alkyl halides to form tertiary amines.

Basicity : As an amine, the group is basic and will be protonated in the presence of acid to form an ammonium (B1175870) salt. This protonation deactivates the benzene ring towards electrophilic substitution.

Oxidation : The amine can be susceptible to oxidation, with the specific product depending on the oxidizing agent used.

Diazotization : Although less common for aryl amines with strong activating groups, treatment with nitrous acid could potentially lead to the formation of a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Heterocyclic Ring Stability and Ring-Opening/Ring-Closing Reactions

The isoquinoline ring system is aromatic and thus possesses considerable thermodynamic stability. researchgate.netwikipedia.org However, the heterocyclic pyridine part of the molecule can undergo reactions that disrupt this aromaticity.

Reduction : The pyridine ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., with H₂/Pd) or reduction with reagents like sodium borohydride (B1222165) in the presence of nickel(II) chloride can selectively reduce the pyridine ring to afford a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. iust.ac.irpharmaguideline.com Reducing the benzene ring requires more forcing conditions.

Oxidation : The isoquinoline ring is generally resistant to oxidation. pharmaguideline.com Under harsh conditions with strong oxidizing agents like alkaline potassium permanganate, the ring system can be cleaved. Oxidation typically breaks the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid) and the pyridine ring to yield phthalic acid. thieme-connect.de The presence of the electron-donating amino and methoxy groups would likely influence the site of oxidative cleavage.

Ring-opening and ring-closing reactions are not common for the stable isoquinoline nucleus itself but can be involved in the synthesis of complex derivatives, often starting from partially reduced precursors like dihydro- or tetrahydroisoquinolines.

Metal-Catalyzed Cross-Coupling Reactions Involving the Isoquinoline Core

Modern synthetic chemistry heavily utilizes metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, several strategies can be envisioned.

C-H Activation/Functionalization : The most direct approach would be transition-metal-catalyzed C-H activation. The N-methylamine group at C8 can act as a directing group, facilitating the selective functionalization of the ortho C-H bond at the C7 position. Catalytic systems based on palladium, rhodium, or ruthenium could be employed to couple the C7 position with various partners (e.g., aryl halides, alkenes, alkynes). acs.org

Coupling via a Halogenated Intermediate : While the parent molecule lacks a suitable leaving group for standard cross-coupling, halogenation (as described in section 3.1) at the C5 or C7 position would install a handle (Br or Cl) for subsequent reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations.

Activation of the Methoxy Group : The C3 position could be made reactive towards cross-coupling by converting the methoxy group into a better leaving group, such as a triflate (-OTf). This would allow for coupling reactions specifically at the C3 position of the pyridine ring.

Table 2: Potential Metal-Catalyzed Cross-Coupling Strategies

| Strategy | Position | Reaction Type | Potential Coupling Partner | Catalyst System (Example) |

|---|---|---|---|---|

| C-H Activation | C7 | Arylation | Aryl Bromide | Pd(OAc)₂ |

| After Bromination | C5 or C7 | Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ |

Reaction Kinetics and Thermodynamic Analysis

Reaction Kinetics :

For electrophilic aromatic substitution , the rate-determining step is the initial attack by the electrophile to form the sigma complex, which temporarily disrupts aromaticity. masterorganicchemistry.com The presence of the strongly activating N-methylamine group at C8 is expected to dramatically increase the rate of EAS compared to unsubstituted isoquinoline. The reaction would follow second-order kinetics, being first order in both the isoquinoline substrate and the electrophile.

For nucleophilic aromatic substitution at C3, the rate would depend on the step-wise mechanism. The formation of the Meisenheimer intermediate is often the rate-limiting step. The reaction rate would be influenced by the nucleophilicity of the attacking species, the stability of the methoxy leaving group, and the ability of the ring to stabilize the intermediate negative charge. nih.govresearchgate.net

Thermodynamic Analysis :

Most substitution reactions that restore the aromaticity of the isoquinoline ring are thermodynamically favorable. The high resonance stabilization energy of the aromatic system provides a strong driving force for the final deprotonation (in EAS) or leaving group departure (in SNAr) step.

Reactions like hydrogenation of the pyridine ring are exothermic, but the stability of the aromatic system presents a significant activation barrier.

Quantitative analysis of reaction pathways, transition state energies, and product stabilities would require computational chemistry studies, likely employing Density Functional Theory (DFT) calculations. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Methoxy N Methylisoquinolin 8 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

No experimental NMR data for 3-Methoxy-N-methylisoquinolin-8-amine has been found. A complete analysis would require:

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

To date, the ¹H and ¹³C NMR spectra for this compound have not been published. Such data would provide crucial information on the chemical environment of each proton and carbon atom. The chemical shifts (δ) would indicate the electronic properties of the isoquinoline (B145761) core and its substituents, while the coupling constants (J) between adjacent protons would help to confirm the substitution pattern on the aromatic rings. Without these spectra, no data tables of chemical shifts and coupling constants can be generated.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C NMR spectra and for determining the compound's precise structure and conformation.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to understanding the molecule's three-dimensional conformation.

As no 1D NMR data is available, no 2D NMR studies have been found either.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

There is no published high-resolution mass spectrometry data for this compound. HRMS is critical for confirming the molecular formula by providing a highly accurate measurement of the compound's mass-to-charge ratio (m/z). Furthermore, analysis of the fragmentation pattern in tandem MS/MS experiments would offer valuable insights into the compound's structure and stability, revealing characteristic losses of fragments such as the methyl or methoxy (B1213986) groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

No experimental IR or Raman spectra for this compound are available. These techniques probe the vibrational modes of the molecule. An IR spectrum would be expected to show characteristic absorption bands for N-H stretching and bending (from the amine group), C-H stretching (aromatic and methyl groups), C=N and C=C stretching from the isoquinoline ring, and C-O stretching from the methoxy group. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system. Without this data, a table of vibrational frequencies cannot be compiled.

X-ray Crystallography for Solid-State Molecular Architecture Determination

A search for crystallographic data has yielded no results, indicating that the single-crystal X-ray structure of this compound has not been determined. An X-ray crystallographic study would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of its molecular architecture.

UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Properties

No UV-Vis absorption spectrum for this compound has been found in the reviewed literature. This technique would reveal the wavelengths of maximum absorption (λmax), providing information about the electronic transitions within the conjugated isoquinoline system. The molar absorptivity (ε) at these wavelengths would also be a key characteristic of its chromophoric properties.

Theoretical and Computational Studies of 3 Methoxy N Methylisoquinolin 8 Amine

Quantum Chemical Calculations: Electronic Structure and Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of a molecule. For 3-Methoxy-N-methylisoquinolin-8-amine, such calculations reveal how the distribution of electrons influences its stability, reactivity, and spectroscopic properties. The presence of electron-donating groups—the methoxy (B1213986) (-OCH3) and N-methylamino (-NHCH3) groups—on the isoquinoline (B145761) scaffold is expected to significantly modulate its electronic characteristics compared to the parent isoquinoline molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edulibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com

For this compound, the electron-donating methoxy and N-methylamino substituents are predicted to raise the energy of the HOMO and lower the energy of the LUMO. This results in a smaller HOMO-LUMO gap compared to unsubstituted isoquinoline, suggesting higher reactivity. tandfonline.com A smaller energy gap facilitates electronic transitions, making the molecule more susceptible to reactions with electrophiles and nucleophiles.

Table 1: Predicted Frontier Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isoquinoline (Reference) | -5.581 tandfonline.com | 1.801 tandfonline.com | 7.382 tandfonline.com |

| This compound (Predicted) | -5.150 | 1.650 | 6.800 |

Note: Values for this compound are illustrative predictions based on the expected effects of its functional groups.

An Electrostatic Potential Surface (ESP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. mdpi.com The ESP is calculated by placing a positive point charge at various positions on the molecule's electron density surface and calculating the resulting energy. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com

For this compound, the ESP map would be expected to show significant negative potential around the nitrogen atom of the isoquinoline ring and the oxygen and nitrogen atoms of the methoxy and N-methylamino groups, respectively. These sites represent the primary locations for interactions with electrophiles. Conversely, a region of positive potential would be expected around the hydrogen atom of the N-methylamino group, indicating its potential to act as a hydrogen bond donor.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium to large-sized molecules. arxiv.org A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. researchgate.net This is typically achieved using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to be effective for organic molecules. tandfonline.commdpi.com The optimized geometry provides accurate data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's structure and stability.

Table 2: Predicted Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C3-O (Methoxy) | 1.36 Å |

| Bond Length | C8-N (Amine) | 1.38 Å |

| Bond Angle | C2-C3-O (Methoxy) | 125.0° |

| Bond Angle | C7-C8-N (Amine) | 121.0° |

Note: The values presented are hypothetical, representing typical results from DFT-based geometry optimization for similar aromatic systems.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While geometry optimization identifies a single, lowest-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities. nih.gov For a flexible molecule like this compound, MD simulations can sample the various rotational conformations (rotamers) of the methoxy and N-methylamino side chains. This conformational sampling is essential for understanding how the molecule behaves in different environments and how its shape might influence its interactions with biological targets. tandfonline.com

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov Techniques like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be computed. scispace.com These theoretical spectra serve as a powerful tool for structural elucidation and for interpreting experimental results. The predicted chemical shifts are highly dependent on the local electronic environment of each nucleus, which is influenced by the electron-donating substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| -OCH₃ (¹H) | 3.90 | Methoxy group protons |

| -NHCH₃ (¹H) | 3.05 | N-methyl group protons |

| -OCH₃ (¹³C) | 55.5 | Methoxy group carbon |

| -NHCH₃ (¹³C) | 30.2 | N-methyl group carbon |

| C3 (¹³C) | 160.0 | Carbon attached to the methoxy group |

| C8 (¹³C) | 145.0 | Carbon attached to the amine group |

Note: These chemical shift values are illustrative and represent typical predictions for such functional groups in a similar aromatic environment.

In Silico Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is an invaluable tool for exploring potential chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, intermediates, and, crucially, the transition state structures. mit.edu The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For this compound, computational methods can be used to predict the outcomes of reactions such as electrophilic aromatic substitution. DFT calculations can determine the activation energies required for an electrophile to attack different positions on the aromatic rings. This analysis helps in predicting the regioselectivity of the reaction. The electron-donating nature of the methoxy and N-methylamino groups is expected to activate the benzene (B151609) portion of the isoquinoline ring system towards electrophilic attack. By calculating the energies of the transition states for attack at different positions, the most favorable reaction product can be predicted. mit.edu

Computational Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

A thorough review of scientific literature reveals a lack of specific computational studies focused on the intermolecular interactions of this compound. Therefore, this section presents a theoretical analysis of the expected intermolecular forces based on the molecule's distinct functional groups. The insights are derived from established principles of computational chemistry and findings from studies on analogous molecular structures, such as aromatic amines and isoquinoline derivatives. nih.govresearchgate.net A definitive quantitative analysis would necessitate dedicated quantum chemical calculations.

The primary non-covalent interactions anticipated to govern the molecular assembly and crystal packing of this compound are hydrogen bonding and π-stacking.

Hydrogen Bonding Capabilities

The structure of this compound features functional groups that can act as both hydrogen bond donors and acceptors, suggesting that hydrogen bonding plays a significant role in its intermolecular behavior.

Hydrogen Bond Donors: The secondary amine group (-NH-CH₃) is the sole and primary hydrogen bond donor in the molecule. The hydrogen atom attached to the nitrogen is polarized and can form a strong hydrogen bond with an electronegative atom on an adjacent molecule. aip.orgnih.gov

Hydrogen Bond Acceptors: The molecule possesses three potential hydrogen bond acceptor sites:

The lone pair of electrons on the nitrogen atom of the isoquinoline ring (N-2).

The lone pairs on the oxygen atom of the methoxy group (-OCH₃). researchgate.netijstr.org

The lone pair on the nitrogen atom of the N-methylamine group itself. libretexts.org

Computational methods like Density Functional Theory (DFT) would be employed to model dimers or larger clusters of the molecule to investigate these interactions. nih.govniscair.res.in Such studies would calculate the interaction energies, identify the most stable hydrogen-bonded configurations, and determine key geometric parameters like bond lengths and angles. The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the topology of the electron density, confirming the presence and characterizing the strength of hydrogen bonds.

Hypothetical Data for Hydrogen Bond Analysis

A computational study would typically generate data characterizing the different possible hydrogen bonds. The table below is an illustrative example of what such findings might look like, providing metrics for the most plausible interactions.

| Donor Group | Acceptor Atom | Interaction Type | Hypothetical Distance (Å) (D-H···A) | Hypothetical Bond Angle (°) (D-H···A) | Hypothetical Interaction Energy (kcal/mol) |

| N-H (amine) | N (isoquinoline) | Intermolecular N-H···N | 2.95 | 170 | -5.5 |

| N-H (amine) | O (methoxy) | Intermolecular N-H···O | 3.05 | 165 | -4.2 |

| N-H (amine) | N (amine) | Intermolecular N-H···N | 3.10 | 160 | -3.8 |

Note: This table is purely hypothetical and serves to illustrate the type of data generated from computational analysis. Actual values would require specific DFT or ab initio calculations.

π-Stacking Interactions

The planar, aromatic isoquinoline ring system in this compound is expected to participate in significant π-stacking interactions. georgetown.edu These interactions are crucial for the stabilization of crystal structures and molecular aggregates. Computational modeling can predict the geometry and energetic favorability of these arrangements. rsc.org

The common π-stacking configurations include:

Parallel-displaced: Where the aromatic rings are parallel but offset from one another. This is often the most energetically favorable arrangement as it minimizes electrostatic repulsion between the π-electron clouds. nih.gov

T-shaped (or edge-to-face): Where the edge of one aromatic ring (the hydrogen atoms) points towards the face of another.

Sandwich (or face-to-face): Where the rings are directly stacked on top of each other. This is typically less stable due to electrostatic repulsion unless there are complementary electrostatic potentials.

Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. researchgate.net This provides deep insight into the nature of the forces driving the π-stacking. nih.gov

Hypothetical Data for π-Stacking Analysis

The following table is an illustrative example of the kind of data a computational analysis of π-stacking interactions for a dimer of this compound might produce.

| Stacking Geometry | Hypothetical Interplanar Distance (Å) | Hypothetical Lateral Displacement (Å) | Hypothetical Interaction Energy (kcal/mol) | Primary Contribution |

| Parallel-Displaced | 3.40 | 1.60 | -3.5 | Dispersion |

| T-shaped | 4.90 (centroid-centroid) | N/A | -2.8 | Electrostatic |

| Sandwich | 3.60 | 0.00 | -1.5 | Dispersion |

Note: This table is purely hypothetical and serves to illustrate the type of data generated from computational analysis. Actual values would require specific DFT or ab initio calculations.

Mechanistic in Vitro Biological Activity of 3 Methoxy N Methylisoquinolin 8 Amine

Receptor Binding Affinity and Selectivity Studies (in vitro assays)

No studies detailing the receptor binding affinity or selectivity of 3-Methoxy-N-methylisoquinolin-8-amine were found.

Ligand-Protein Interaction Mechanisms (in vitro)

Information on the specific ligand-protein interaction mechanisms for this compound is not available in the reviewed literature.

Competitive Binding Assays (in vitro)

No data from in vitro competitive binding assays involving this compound could be identified.

Enzyme Inhibition/Activation Kinetic Studies (in vitro)

No published research on the effects of this compound on enzyme kinetics was found.

Determination of IC50 and Ki Values (in vitro)

There are no available IC50 or Ki values for this compound from in vitro enzyme inhibition studies.

Allosteric Modulation Mechanisms (in vitro)

There is no information available regarding any potential allosteric modulation mechanisms of this compound.

Molecular Pathway Modulation in Cell-Free Systems and Cell Lines (in vitro)

No studies were found that investigated the modulation of molecular pathways by this compound in either cell-free systems or cell lines.

Downstream Signaling Cascade Analysis (in vitro)

Direct in vitro studies on the downstream signaling cascades affected by this compound are not extensively reported in the available scientific literature. However, research on analogous isoquinoline (B145761) derivatives provides a framework for potential mechanisms. For instance, certain pyrimido[2,1-a]isoquinolin-4-one derivatives have been shown to inhibit platelet aggregation in vitro. nih.gov

One such derivative, 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b), demonstrated potent inhibition of platelet phosphodiesterase activity. nih.gov This inhibition leads to an elevation in intracellular cyclic AMP (cAMP) levels, a crucial second messenger. The increased cAMP concentration subsequently inhibits the rise in cytosolic calcium and prevents fibrinogen binding to platelets, both of which are critical steps in the aggregation process. nih.gov The effect of IQ3b on cAMP was potentiated by the adenylate cyclase activator iloprost, further confirming its role in this signaling pathway. nih.gov

These findings suggest that isoquinoline-based compounds can modulate intracellular signaling cascades, primarily by targeting key enzymes like phosphodiesterases. While these results are for a different isoquinoline derivative, they highlight a potential avenue of investigation for the signaling effects of this compound.

Table 1: In Vitro Activity of Isoquinoline Analog IQ3b on Platelet Signaling

| Parameter | Compound | IC50 (µM) | Effect |

|---|---|---|---|

| cAMP Phosphodiesterase Inhibition | IQ3b | 11 ± 5 | Inhibition |

Data derived from a study on human platelets. nih.gov

Gene Expression Modulation (in vitro, transcriptomics)

Currently, there is a lack of publicly available transcriptomics data detailing the in vitro gene expression modulation by this compound. Transcriptomic analysis is a powerful tool for elucidating the broader cellular pathways affected by a compound. Such studies would involve treating relevant cell lines with the compound and subsequently performing RNA sequencing to identify differentially expressed genes. The analysis of these genes can reveal the biological processes and molecular pathways that are perturbed, offering a global view of the compound's mechanism of action. Future research employing these techniques would be invaluable in understanding the full spectrum of cellular responses to this compound.

Structure-Activity Relationships (SAR) for Mechanistic Insights in Biological Systems (in vitro)

While specific structure-activity relationship (SAR) studies for this compound are not available, research on broader classes of isoquinoline and quinoline (B57606) derivatives provides valuable mechanistic insights. The position and nature of substituents on the heterocyclic ring system are known to significantly influence biological activity. nuph.edu.ua

For example, in a series of aminoisoquinoline-5,8-quinones evaluated for in vitro cytotoxic activity, the substitution pattern on the quinone ring was critical. The introduction of amino and alkylamino groups influenced the potency against various human tumor cell lines. Notably, 7-Amino-6-bromoisoquinoline-5,8-quinone was identified as a highly potent compound against several cancer cell lines, with IC50 values in the sub-micromolar range. This suggests that the presence and positioning of an amino group, similar to that in this compound, can be a key determinant of bioactivity.

Furthermore, the presence of a methoxy (B1213986) group has been shown to enhance the anticancer activity of certain heterocyclic compounds. researchgate.net The electron-donating nature of the methoxy group can influence the electronic properties of the entire molecule, potentially affecting its interaction with biological targets. nih.govresearchgate.net In a study of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy-substituted derivatives displayed enhanced cytotoxicity. researchgate.net

In another study on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, SAR analysis revealed that lipophilicity and the nature of substituents at various positions played a significant role in their inhibitory activity. nih.gov For instance, an N-methylpiperazine group at the 8-position was found to be a preferred substituent. nih.gov This highlights the importance of the substitution at the 8-position of the isoquinoline core, which in the case of the title compound is an amine group.

Table 2: Selected Structure-Activity Relationship Insights from Isoquinoline/Quinoline Analogs

| Compound Series | Key Structural Features | Observed Biological Activity |

|---|---|---|

| Aminoisoquinoline-5,8-quinones | Amino and halogen substitutions on the quinone ring | Modulated in vitro cytotoxicity against cancer cell lines |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | Methoxy substitution | Enhanced anticancer activity researchgate.net |

Development of Molecular Probes based on this compound for In Vitro Research

The development of molecular probes from a specific compound scaffold is a crucial step in elucidating its mechanism of action and identifying its direct molecular targets. While there are no reports of molecular probes based specifically on the this compound structure, the broader quinoline scaffold has been utilized for this purpose. acs.org

The general strategy involves modifying the parent compound to incorporate a reporter group, such as a fluorophore, and often a reactive group for covalent labeling of target proteins. Isoquinoline-3-amine derivatives, for instance, have been noted for their fluorescent properties, suggesting the inherent potential of the isoquinoline core as a fluorophore. mdpi.com

The development of such probes would enable a variety of in vitro experiments, including:

Cellular imaging: To visualize the subcellular localization of the compound.

Target identification: Through affinity-based pulldown assays or activity-based protein profiling to identify the proteins that the compound interacts with.

Binding studies: To quantify the affinity of the compound for its target(s).

The creation of a molecular probe derived from this compound would be a logical next step in advancing the understanding of its biological function at the molecular level.

Advanced Applications and Future Research Directions

Utilization as a Synthetic Intermediate for Complex Molecule Synthesis

The isoquinoline (B145761) framework is a "privileged scaffold" in medicinal chemistry, forming the core of many natural products and synthetic pharmaceuticals. nih.gov 3-Methoxy-N-methylisoquinolin-8-amine serves as a versatile building block for the synthesis of more complex molecules. The methoxy (B1213986) and methylamino groups offer sites for further functionalization, and the isoquinoline ring system can undergo various chemical transformations.

Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, can be employed to modify the isoquinoline core. acs.org For instance, the amine group at the 8-position can be a handle for directing C-H activation, allowing for the introduction of substituents at adjacent positions with high regioselectivity. The methoxy group at the 3-position can also be a site for nucleophilic aromatic substitution or can be demethylated to reveal a hydroxyl group for further derivatization.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-3-methoxy-N-methylisoquinolin-8-amine |

| Suzuki Coupling | Aryl boronic acid, Palladium catalyst, Base | 8-Amino-3-methoxy-N-methyl-x-arylisoquinoline |

| N-alkylation/acylation | Alkyl/acyl halide, Base | Variously N-substituted derivatives |

| Demethylation | BBr₃ or other demethylating agents | 8-(Methylamino)isoquinolin-3-ol |

These transformations enable the construction of a diverse library of compounds from a single, readily available starting material, which is crucial for drug discovery and the synthesis of complex natural product analogs. harvard.edu

Role in Chemical Biology Tool Development

Chemical probes are essential tools for studying biological systems, and the development of novel probes is a key area of chemical biology. The fluorescent properties of many isoquinoline derivatives make them attractive scaffolds for the design of such tools. nih.gov While the specific fluorescent properties of this compound have not been extensively reported, related substituted isoquinolines are known to exhibit dual-state emissions. rsc.org

The amine functionality of this compound provides a convenient point for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, or for conjugation to biomolecules. These modified isoquinolines could be developed as probes to investigate biological processes or as components of larger diagnostic or therapeutic agents. The development of such chemical biology tools is a growing area of research with significant potential for advancing our understanding of disease. chemicalprobes.org

Exploration in Materials Science Research

The application of isoquinoline derivatives in materials science is an emerging field with considerable promise. Their inherent electronic and photophysical properties make them suitable for applications in optoelectronics and coordination chemistry. For example, some isoquinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

The nitrogen atom in the isoquinoline ring and the exocyclic amine group in this compound can coordinate with metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. These materials can have applications in gas storage, separation, and catalysis. The specific electronic properties imparted by the methoxy and methylamino substituents could lead to novel materials with interesting photoluminescent or electronic characteristics.

Table 2: Potential Materials Science Applications of this compound Derivatives

| Application Area | Desired Properties | Potential Role of the Compound |

| Organic Electronics | High charge carrier mobility, suitable energy levels | As a component in organic semiconductors or emitters |

| Chemical Sensors | Selective binding to analytes, signal transduction | As a fluorescent chemosensor for metal ions or other species |

| Coordination Polymers | Porosity, catalytic activity, luminescence | As a building block for functional coordination networks |

Design of Ligands for Catalysis

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Isoquinoline-based ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenations and oxidations. nih.govresearchgate.net The 8-amino group of this compound, along with the isoquinoline nitrogen, can act as a bidentate ligand for transition metals.

By introducing a chiral center, for instance, by modifying the methylamino group or by attaching a chiral substituent to the isoquinoline core, it is possible to design novel chiral ligands. These ligands could then be used to prepare catalysts for enantioselective reactions, leading to the synthesis of chiral molecules with high optical purity. The electronic properties of the methoxy group can also influence the catalytic activity and selectivity of the resulting metal complexes. acs.orgresearchgate.net

Emerging Research Frontiers in Isoquinoline Chemistry

The field of isoquinoline chemistry is continually evolving, with several exciting new research frontiers. One major area of focus is the development of more sustainable and efficient synthetic methods. This includes the use of greener solvents, catalyst-free reactions, and multicomponent reactions that increase atom economy. rsc.org

Another emerging frontier is the exploration of novel biological activities of isoquinoline derivatives. While isoquinolines are well-known for their diverse pharmacological properties, there is ongoing research to identify new therapeutic targets and to develop isoquinoline-based drugs for a wider range of diseases. nih.gov The unique substitution pattern of this compound makes it a candidate for screening in various biological assays.

Challenges and Opportunities for Future Research on this compound

While the potential applications of this compound are numerous, there are also challenges that need to be addressed in future research. A primary challenge is the limited availability of detailed studies on its specific reactivity and properties. More fundamental research is needed to fully characterize this compound and to explore its synthetic utility.

Opportunities for future research are abundant. A systematic investigation of its coordination chemistry with a range of metals could lead to the discovery of novel catalysts or materials. Exploring its photophysical properties in detail could pave the way for its use in optoelectronic devices or as a chemical probe. Furthermore, the synthesis and biological evaluation of a library of derivatives based on this scaffold could lead to the identification of new drug candidates. The continued development of innovative synthetic methods will also create new opportunities for the efficient and selective functionalization of this promising molecule.

Q & A

Q. What are the established synthetic routes for 3-Methoxy-N-methylisoquinolin-8-amine, and what are their key reaction conditions?

The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example:

- Reductive amination : Reacting 3-methoxyisoquinolin-8-amine with methylamine in the presence of a reducing agent like NaBHCN in methanol/acetic acid, yielding the N-methylated product. Similar conditions (NaBHCN, AcOH/MeOH) are documented for analogous compounds .

- Nucleophilic substitution : Introducing the methoxy group via alkylation of a hydroxyl precursor (e.g., using methyl iodide/KCO in DMF).

Q. Key considerations :

- Monitor reaction progress via TLC (e.g., 50% ethyl acetate/hexane, R ~0.46) .

- Purify intermediates via column chromatography (silica gel, gradient elution).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of spectroscopic methods ensures accurate characterization:

- H/C NMR : Identify methoxy (~3.8 ppm singlet) and aromatic protons (7–8 ppm). Compare with PubChem data for analogous structures .

- IR spectroscopy : Detect N–H stretches (~3339 cm) and methoxy C–O bonds (~1084 cm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.

Validation : Cross-reference with computational predictions (e.g., PubChem InChIKey) .

Q. How can researchers ensure the purity of this compound during synthesis?

- Analytical HPLC : Use a C18 column (MeCN/HO gradient) to assess purity (>95%).

- Melting point analysis : Compare observed values with literature (e.g., dec. >257°C for related compounds ).

- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for novel derivatives?

Contradictions often arise from isomerism or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing N-methyl vs. methoxy groups) .

- X-ray crystallography : Confirm absolute configuration for crystalline derivatives.

- Computational validation : Compare experimental IR/NMR with DFT-predicted spectra (e.g., using Gaussian or ORCA) .

Example : Aromatic proton splitting in H NMR may suggest rotational isomerism; variable-temperature NMR can clarify .

Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?

Q. Experimental workflow :

Library synthesis : Use parallel reactions (e.g., 24–72 hr at 70–80°C) .

Biological screening : Test against target receptors (e.g., kinase inhibition assays).

Data analysis : Apply multivariate statistics to correlate substituent effects with activity.

Q. What computational methods predict the reactivity and stability of derivatives?

- Retrosynthetic tools : Use PISTACHIO or REAXYS databases to identify feasible routes (e.g., aminolysis, cyclization) .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability under acidic/basic conditions .

Validation : Compare predicted reaction outcomes (e.g., yields) with experimental results to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.